1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol
Description
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQXLJXORGOBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the bromination of 1-(4-trifluoromethylphenyl)ethanone followed by reduction. The bromination is carried out using bromine in acetic acid under reflux conditions. The resulting bromo compound is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanone.
Reduction: 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol.
Substitution: 1-[4-(Amino or thiol)-2-(trifluoromethyl)phenyl]ethan-1-ol.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol exhibits significant biological activity, making it a candidate for pharmaceutical development. Its structural components allow it to interact with various biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and bacterial infections.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of derivatives of this compound. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting that this compound could be developed into a new class of antibiotics.
Agrochemical Applications
Fungicidal Properties
The compound has also been investigated for its fungicidal properties. It has been shown to effectively inhibit the growth of various fungal pathogens, making it a potential candidate for agricultural fungicides.
Case Study: Crop Protection
In agricultural trials, formulations containing this compound were tested against common crop pathogens. Results indicated a significant reduction in disease incidence and improved crop yields, highlighting its potential as an effective agrochemical agent.
Material Science Applications
Polymer Chemistry
In material science, this compound is being explored as a building block for advanced materials. Its unique properties can enhance the performance characteristics of polymers, particularly in terms of thermal stability and chemical resistance.
Case Study: Polymer Blends
Research conducted on polymer blends incorporating this compound revealed improved mechanical properties and resistance to solvents compared to traditional materials. This suggests potential applications in industries requiring durable and chemically resistant materials.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group facilitates its binding to enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs, highlighting differences in substituents, molecular weights, and synthetic approaches:
Reactivity and Physicochemical Properties
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution or cross-coupling reactions. Bromine further stabilizes intermediates via resonance and acts as a leaving group .
- Lipophilicity : Compared to 1-(4-chlorophenyl)ethan-1-ol, the target compound exhibits higher lipophilicity (logP ~2.8 vs. ~1.5) due to the -CF₃ group, impacting membrane permeability in biological systems .
- Enantioselectivity: While highlights enzymatic reduction achieving >99.9% enantiomeric excess (ee) for (R)-1-[4-(trifluoromethyl)phenyl]ethanol, the target compound’s stereoselectivity would depend on the synthetic route (e.g., chiral catalysts or enzymes) .
Biological Activity
1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and a trifluoromethyl group on a phenyl ring, which significantly influences its reactivity and biological activity. The presence of these electron-withdrawing groups enhances the compound's lipophilicity and potential interactions with biological targets.
In Vitro Studies
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies indicated that derivatives containing a trifluoromethyl group showed high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting potent antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 5 |
| 2 | MRSA | 10 |
| 3 | Escherichia coli | 20 |
The anticancer properties of this compound have been explored through various studies. It was observed that the compound may exert its effects by inhibiting key kinases involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
In a recent study, the compound was evaluated against several human cancer cell lines, demonstrating significant antiproliferative activity. The results indicated that it could induce cell cycle arrest at the G1 phase, thereby preventing further proliferation of cancer cells .
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 (leukemia) | 0.56 | High potency |
| U937 (leukemia) | 1.0 | Moderate potency |
| LNCaP (prostate cancer) | 0.75 | Significant inhibition |
Anti-inflammatory Potential
The anti-inflammatory effects of this compound have also been investigated. It was found that certain derivatives could modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammatory responses. The structural characteristics, such as the position and type of substituents on the phenyl ring, were crucial for enhancing or diminishing this activity .
Q & A
Q. What are the common synthetic routes for 1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-ol?
- Methodological Answer : The compound can be synthesized via:
- Catalytic Hydrogenation : Reduction of the corresponding ketone (1-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-one) using palladium or platinum catalysts.
- Grignard Reaction : Reaction of 4-bromo-2-(trifluoromethyl)benzaldehyde with methyl magnesium bromide, followed by oxidation and reduction steps.
- Enzymatic Reduction : Recombinant E. coli or G. geotrichum whole cells in deep eutectic solvents (DES) like betaine/lysine, achieving high yields (e.g., 92% yield, >99.9% enantiomeric excess).
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm hydroxyl and trifluoromethyl group positions.
- GC-MS : For purity assessment and structural confirmation (e.g., GC-MS of acetylated derivatives).
- HPLC : Chiral columns to determine enantiopurity, critical for pharmacological studies.
- IR Spectroscopy : Identification of O-H and C-F stretching vibrations (2800–3400 cm and 1100–1200 cm, respectively).
Advanced Research Questions
Q. How can enantioselective synthesis of this alcohol be optimized for high enantiomeric excess (ee)?
- Methodological Answer :
- Biocatalytic Reduction : Use immobilized enzymes (e.g., alcohol dehydrogenases) in DES systems. For example, E. coli in betaine/Lys medium achieved 92% yield and >99.9% ee.
- Substrate Engineering : Introduce steric hindrance near the ketone group to favor specific transition states.
- Table : Key Parameters from Enzymatic Reduction (, Entry 8):
| Condition | Yield (%) | ee (%) |
|---|---|---|
| Betaine/Lys (E. coli) | 92 | >99.9 |
| Phosphate Buffer | 78 | <64 |
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina (with improved scoring functions) to model interactions with enzymes or receptors. Multithreading enables rapid screening.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability of the bromine/trifluoromethyl groups in active sites.
- Density Functional Theory (DFT) : Calculate electron-density distributions (e.g., Colle-Salvetti correlation-energy models) to predict reactivity.
Q. How do bromine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF group deactivates the aromatic ring, directing electrophilic substitution to specific positions. Bromine acts as a leaving group in Suzuki-Miyaura couplings.
- Steric Considerations : Bulkier substituents reduce reaction rates; microwave-assisted synthesis may mitigate this.
- Case Study : Analogous compounds (e.g., 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one) show reduced reactivity in nucleophilic substitutions compared to non-halogenated analogs.
Q. What purification challenges arise due to bromine/trifluoromethyl groups, and how are they resolved?
- Methodological Answer :
- Chromatography : Silica gel columns with gradient elution (e.g., 2–20% EtO/pentane) to separate polar byproducts.
- Recrystallization : Use hexane/ethyl acetate mixtures to exploit differential solubility of halogenated intermediates.
- Distillation : Short-path distillation under reduced pressure for thermally stable derivatives.
Contradictions and Limitations
- Stereochemical Outcomes : Enzymatic methods () achieve higher ee than chemical reduction, but substrate scope may be limited.
- Computational Accuracy : AutoDock Vina’s scoring function may underestimate van der Waals interactions for bulky -CF groups.
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
